molecular formula C12H7Cl B2773305 2-Chloro-6-ethynylnaphthalene CAS No. 2503203-92-5

2-Chloro-6-ethynylnaphthalene

Cat. No. B2773305
M. Wt: 186.64
InChI Key: XXHCDQUXBIMZML-UHFFFAOYSA-N
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Description

2-Chloro-6-ethynylnaphthalene is a chemical compound with the CAS Number: 2503203-92-5. It has a molecular weight of 186.64 and is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-ethynylnaphthalene is 1S/C12H7Cl/c1-2-9-3-4-11-8-12 (13)6-5-10 (11)7-9/h1,3-8H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-6-ethynylnaphthalene are not available, ReactionCode, an open-source format, has been developed to encode and decode a reaction into a multi-layer machine-readable code .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Chemistry: Quinoline Derivatives

Field:

Synthetic chemistry, specifically quinoline derivatives.

2-Chloro-6-ethynylnaphthalene

serves as a precursor for chlorinated quinoline derivatives. Quinolines are important heterocyclic compounds with diverse biological activities and materials applications.

Methods and Experimental Procedures:

Researchers employ an aza-Diels–Alder approach to synthesize chlorinated quinolines using 2-Chloro-6-ethynylnaphthalene as a starting material . The reaction involves the cycloaddition of an imine and an alkyne, followed by cyclization to form the quinoline ring.

Safety And Hazards

The safety information for 2-Chloro-6-ethynylnaphthalene includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding contact with skin and eyes, and not ingesting or inhaling the compound .

properties

IUPAC Name

2-chloro-6-ethynylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHCDQUXBIMZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-ethynylnaphthalene

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